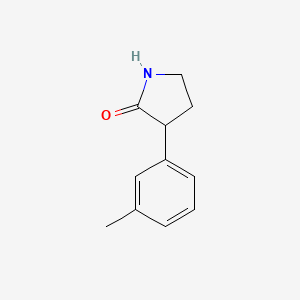

3-(3-Methylphenyl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Core Structures in Contemporary Chemical Biology and Medicinal Chemistry Research

The pyrrolidin-2-one core is a privileged scaffold in drug discovery for several key reasons. As a five-membered nitrogen heterocycle, it is widely utilized by medicinal chemists to develop treatments for human diseases. researchgate.netnih.gov The significance of this saturated scaffold is amplified by its structural characteristics, including its sp³-hybridization that allows for efficient exploration of the pharmacophore space and its non-planar, puckered nature which increases three-dimensional coverage. researchgate.netnih.govnih.gov This three-dimensionality is a crucial attribute for enhancing binding affinity and selectivity to biological targets like proteins and enzymes. researchgate.net

Furthermore, the pyrrolidine (B122466) ring is a key structural component in numerous FDA-approved drugs, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov The presence of the lactam functionality provides a site for hydrogen bonding, while the nitrogen atom can act as a hydrogen bond acceptor, both of which are critical for molecular interactions with biological receptors. pharmablock.com The pyrrolidinone motif can also confer advantageous physicochemical properties, such as improved aqueous solubility. pharmablock.com The versatility of the scaffold allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This has led to the development of pyrrolidin-2-one derivatives with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov

Table 1: Comparison of Physicochemical Properties of Pyrrolidin-2-one and a Related Derivative This table provides a comparative overview of the calculated physicochemical properties of the parent pyrrolidin-2-one scaffold and a simple methylated derivative, illustrating the impact of substitution on molecular characteristics.

| Property | 3-Methylpyrrolidin-2-one | Reference Compound (N-Methyl-2-pyrrolidone) |

| Molecular Formula | C5H9NO | C5H9NO |

| Molecular Weight | 99.13 g/mol | 99.13 g/mol |

| LogP (Octanol/Water) | -0.5 (estimated) | -0.46 |

| Hydrogen Bond Donors | 1 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Topological Polar Surface Area | 29.1 Ų | 20.3 Ų |

Data sourced from PubChem. nih.gov

Historical Trajectories and Milestones in the Investigation of 3-Substituted Pyrrolidin-2-ones

The investigation of substituted pyrrolidin-2-ones has evolved significantly over the years. While substitutions at the N-1 position are common, functionalization at the C-3 position has presented greater synthetic challenges, yet holds immense potential for creating structurally diverse and biologically active molecules. Early synthetic methods often lacked efficiency or regioselectivity. However, the development of modern catalytic processes has marked a significant milestone in this area. chemrxiv.orgresearchgate.net

A key challenge has been the direct and selective introduction of substituents at the 3-position of the pyrrolidine ring. nih.gov Historically, multi-step sequences were often required. The advent of transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized the synthesis of these compounds. researchgate.net For instance, the Mizoroki-Heck reaction was an early method used for the modification of cycloalkenes, but its application to N-acyl pyrrolines often resulted in mixtures of products, highlighting the difficulties in controlling regioselectivity. nih.gov

More recent breakthroughs include the development of palladium-catalyzed hydroarylation processes that allow for the direct and efficient synthesis of 3-aryl pyrrolidines from readily available precursors. chemrxiv.orgresearchgate.net These advanced synthetic methods represent a significant milestone, as they provide streamlined access to a class of compounds that were previously difficult to synthesize. This has opened new avenues for exploring the structure-activity relationships of 3-substituted pyrrolidin-2-ones and their potential as therapeutic agents in diverse areas such as neurotransmission and leishmaniasis. researchgate.netnih.gov

Research Rationale, Foundational Hypotheses, and Scope for Comprehensive Inquiry into 3-(3-Methylphenyl)pyrrolidin-2-one

The specific compound, 3-(3-Methylphenyl)pyrrolidin-2-one, emerges as a logical target for comprehensive investigation based on the established significance of its core components. The foundational hypothesis is that the unique combination of the proven pyrrolidin-2-one scaffold with a 3-methylphenyl (m-tolyl) substituent at the 3-position will result in a molecule with novel and potentially potent biological activity.

The rationale for this inquiry is multifold:

Exploring Structure-Activity Relationships (SAR): The 3-aryl pyrrolidine structural motif is recognized as a privileged structure with powerful effects in various biological contexts, including neurotransmission and histone deacetylation. researchgate.net By introducing a methyl group onto the phenyl ring at the meta position, 3-(3-Methylphenyl)pyrrolidin-2-one serves as a valuable probe for SAR studies. This specific substitution pattern allows researchers to systematically evaluate how steric and electronic modifications on the aryl ring influence target binding and biological function compared to unsubstituted 3-phenyl derivatives.

Modulating Physicochemical Properties: The methyl group can alter the lipophilicity and metabolic stability of the compound. This modification is hypothesized to influence the molecule's pharmacokinetic profile, potentially enhancing its ability to cross biological membranes, such as the blood-brain barrier, which is critical for activity against central nervous system targets.

Targeting Specific Biological Pathways: The diverse biological activities of pyrrolidin-2-one derivatives suggest a broad range of potential applications. The inquiry into 3-(3-Methylphenyl)pyrrolidin-2-one would aim to screen the compound against a panel of biological targets known to be modulated by related structures. As shown in the table below, different substitution patterns on the pyrrolidin-2-one ring lead to distinct biological activities.

Table 2: Documented Biological Activities of Various Substituted Pyrrolidin-2-one Derivatives This table summarizes the diverse pharmacological activities observed in different classes of substituted pyrrolidin-2-ones, providing a basis for the potential therapeutic applications of novel analogs like 3-(3-Methylphenyl)pyrrolidin-2-one.

| Class of Derivative | Documented Biological Activity |

| Pyrrolidine-2,3-diones | Antibacterial (P. aeruginosa PBP3 inhibitors) nih.gov |

| N-phenyl pyrrolidin-2-ones | Herbicidal (Protoporphyrinogen oxidase inhibitors) researchgate.net |

| General Derivatives | Nootropic (Cognitive enhancing) researchgate.net |

| General Derivatives | Antibacterial researchgate.net |

| Spirooxindole Pyrrolidines | Antifungal nih.gov |

The scope of a comprehensive investigation would therefore include the development of an efficient and stereoselective synthesis for 3-(3-Methylphenyl)pyrrolidin-2-one, followed by extensive in vitro biological evaluation. This would involve screening for activity in areas such as oncology, infectious diseases, and neurology, guided by the known pharmacology of the broader class of 3-substituted pyrrolidin-2-ones.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13NO |

|---|---|

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

3-(3-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |

Clé InChI |

BKYMVQQAVNFKEC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2CCNC2=O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 3 Methylphenyl Pyrrolidin 2 One and Structural Analogues

Mechanistic Investigations and Optimization of Established Synthetic Pathways for Pyrrolidin-2-one Scaffolds

The construction of the pyrrolidin-2-one ring can be achieved through various established synthetic pathways, each with its own mechanistic nuances that have been the subject of optimization studies.

A common strategy involves the cyclization of linear precursors. For instance, the reductive cyclization of γ-nitro esters, which can be derived from the Michael addition of a malonate to a nitroalkene, is a well-established route. The mechanism involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring. The choice of reducing agent and reaction conditions is critical to optimize the yield and prevent side reactions.

Palladium-catalyzed reactions have also been extensively studied for the synthesis of 3-aryl pyrrolidines, which can be subsequently oxidized to the corresponding lactams. The hydroarylation of pyrrolines, for example, proceeds through a catalytic cycle that is believed to involve a palladium hydride intermediate. nih.gov Optimization of this process often involves fine-tuning the ligand, catalyst precursor, and additives to control the regioselectivity and efficiency of the C-C bond formation. nih.govresearchgate.net Research has shown that while N-acyl pyrrolines typically undergo arylation to yield alkene products, N-alkyl pyrrolines favor the formation of hydroarylation products, leading to 3-substituted pyrrolidines. researchgate.net

Rhodium-catalyzed methodologies have also emerged as powerful tools. For example, the Rh(I)-catalyzed oxidative addition into a cyclobutanone (B123998) C-C bond, followed by a Rh(III)-triggered N-S bond homolysis and sulfonyl radical migration, has been developed for the synthesis of γ-lactams with a β-quaternary center. nih.gov Mechanistic studies, including computational and experimental approaches, are crucial for understanding and optimizing these complex transformations. nih.govepa.gov

The table below summarizes some optimized conditions for the synthesis of pyrrolidin-2-one scaffolds.

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product | Yield | Reference |

| Reductive Cyclization | NaBH₄, CoCl₂·6H₂O | Cyanoalkanoate esters | Pyrrolidin-2-one derivatives | Good | researchgate.net |

| Pd-catalyzed Hydroarylation | Pd(OAc)₂, P(o-tol)₃, Cu(OTf)₂ | N-propyl-Δ²-pyrroline, Aryl bromide | 3-Aryl-N-propyl-pyrrolidine | up to 87% | researchgate.net |

| Rh-catalyzed Annulation | [Rh(cod)₂]NTf₂, dppbz | Sulfonamide-tethered cyclobutanone/1,3-diene | γ-Lactam with β-quaternary center | up to 79% | nih.gov |

| Al-catalyzed Cascade | Al(OTf)₃ | Nitrogen-substituted ketoamides | N-substituted lactams | up to 98% | organic-chemistry.org |

Development and Refinement of Stereoselective Synthetic Routes for 3-(3-Methylphenyl)pyrrolidin-2-one

Achieving control over the stereochemistry at the C3 position is paramount, as the biological activity of chiral 3-substituted pyrrolidin-2-ones often resides in a single enantiomer. Various stereoselective strategies have been developed to this end.

One of the most powerful methods for constructing chiral pyrrolidine (B122466) rings is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The diastereoselectivity of this reaction can be controlled by using chiral auxiliaries or catalysts. For instance, the use of chiral N-tert-butanesulfinyl imines as part of the dipolarophile can lead to highly diastereoselective synthesis of densely substituted pyrrolidines. chemistryviews.orgua.es The reaction conditions, such as the choice of catalyst (e.g., Ag₂CO₃) and solvent, play a crucial role in determining the stereochemical outcome. chemistryviews.orgua.es

Transition metal-catalyzed reactions have also been refined for stereoselective synthesis. For example, palladium-catalyzed intramolecular C-H amination of N-fluoride amides using chiral tris(pyrazolyl)borate ligands has been shown to produce enantioenriched pyrrolidines. nih.gov Similarly, rhodium-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been explored, although achieving high enantioselectivity can be challenging and highly dependent on the choice of the chiral rhodium catalyst. acs.org

The following table provides examples of stereoselective synthetic routes applicable to 3-aryl-pyrrolidin-2-ones.

| Method | Catalyst/Chiral Source | Substrates | Product Stereoselectivity | Reference |

| [3+2] Cycloaddition | Ag₂CO₃, Chiral N-tert-butanesulfinylazadiene | Imino esters, N-tert-butanesulfinyl imines | Good to excellent regio- and diastereoselectivities | chemistryviews.orgua.es |

| Asymmetric Michael Addition | Cinchona-derived catalyst | γ-Butyrolactam, Nitroolefins | up to 95% ee | researchgate.net |

| Ni-catalyzed 1,4-Arylcarbamoylation | (S)-BINAP | 1,3-dienes tethered to carbamoyl (B1232498) fluoride, Arylboronic acids | up to 92% ee | chinesechemsoc.org |

| Rh-catalyzed Annulation | Chiral Rh(I) complex | Sulfonamide-tethered cyclobutanone/1,3-diene | 90-99% ee | nih.gov |

Strategies for Asymmetric Synthesis and Enantiomeric Resolution of 3-(3-Methylphenyl)pyrrolidin-2-one

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. This is often more efficient than separating a racemic mixture.

A key strategy for the asymmetric synthesis of 3-substituted pyrrolidin-2-ones is the catalytic enantioselective Michael addition. Organocatalysis, using chiral amines or thioureas derived from cinchona alkaloids, has proven effective in catalyzing the addition of nucleophiles to α,β-unsaturated compounds, leading to the formation of chiral γ-lactam precursors with high enantiomeric excess (ee). researchgate.netmdpi.com For instance, the Michael addition of diethyl malonate to a nitroalkene, catalyzed by a chiral thiourea, can produce the corresponding adduct in high yield and enantioselectivity, which can then be converted to the desired chiral pyrrolidin-2-one. mdpi.com

In cases where a racemic mixture of 3-(3-Methylphenyl)pyrrolidin-2-one is synthesized, enantiomeric resolution can be employed to separate the enantiomers. This typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography is another powerful technique for the separation of enantiomers, where a chiral stationary phase is used to selectively retain one enantiomer over the other. mdpi.comkhanacademy.org

Innovative Synthetic Approaches for Diversification and Derivatization of the 3-(3-Methylphenyl)pyrrolidin-2-one Scaffold

Once the core 3-(3-Methylphenyl)pyrrolidin-2-one scaffold is synthesized, further diversification and derivatization can lead to a wide range of analogues with potentially new or improved biological activities.

"Scaffold hopping" is an innovative strategy where the core structure is modified to generate new molecular frameworks while retaining key pharmacophoric features. nih.gov For the pyrrolidin-2-one scaffold, this could involve, for example, replacing the phenyl ring with other aromatic or heteroaromatic systems or modifying the lactam ring itself.

Functionalization of the existing scaffold is a more direct approach to diversification. The nitrogen atom of the lactam can be readily substituted to introduce a variety of groups. rdd.edu.iq For example, N-arylation can be achieved through copper-catalyzed coupling with arylboronic acids. organic-chemistry.org The aromatic ring of the 3-phenyl group can also be functionalized through electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

Recent advances in catalysis offer new avenues for derivatization. For example, multicomponent reactions provide a highly efficient means to assemble complex molecules in a single step, allowing for rapid diversification. nih.govbeilstein-journals.org A three-component reaction of maleimides, aldehydes, and amines has been adapted for the parallel synthesis of a library of γ-lactams. nih.gov Such approaches are invaluable for generating compound libraries for high-throughput screening.

Elucidation of Biological Activity and Molecular Mechanisms of Action of 3 3 Methylphenyl Pyrrolidin 2 One

Identification and Characterization of Putative Molecular Targets and Binding Dynamics

No studies identifying or characterizing the molecular targets of 3-(3-Methylphenyl)pyrrolidin-2-one have been found in the available scientific literature. Consequently, information regarding its binding dynamics is also unavailable.

Cellular Level Biological Responses and Signaling Pathway Perturbations Elicited by 3-(3-Methylphenyl)pyrrolidin-2-one

There is no published research detailing the cellular-level biological responses or any perturbations in signaling pathways that are elicited by 3-(3-Methylphenyl)pyrrolidin-2-one.

Enzymatic Modulation, Inhibition Kinetics, and Co-Factor Interactions

Information regarding the ability of 3-(3-Methylphenyl)pyrrolidin-2-one to modulate enzymatic activity, including any data on inhibition kinetics or interactions with co-factors, is not present in the current body of scientific literature.

Receptor-Ligand Interactions, Allosteric Modulation, and Functional Assays

No functional assays or studies on receptor-ligand interactions involving 3-(3-Methylphenyl)pyrrolidin-2-one have been reported. Data on potential allosteric modulation by this compound is also absent.

Comprehensive In Vitro Biological Activity Profiling and Phenotypic Screening of 3-(3-Methylphenyl)pyrrolidin-2-one

A comprehensive in vitro biological activity profile for 3-(3-Methylphenyl)pyrrolidin-2-one has not been established in the available literature. Similarly, no data from phenotypic screening assays for this compound could be located.

Structure Activity Relationship Sar and Structural Modification Studies of 3 3 Methylphenyl Pyrrolidin 2 One

Delineation of Key Pharmacophoric Features and Essential Structural Motifs within 3-(3-Methylphenyl)pyrrolidin-2-one

While specific pharmacophore models for 3-(3-Methylphenyl)pyrrolidin-2-one are not extensively documented in publicly available research, a general understanding can be extrapolated from related 3-aryl-pyrrolidin-2-one analogs. The essential pharmacophoric features are believed to consist of:

The 3-Aryl Group: The phenyl ring at the 3-position is a key determinant of activity. Its orientation and substitution pattern significantly influence the compound's interaction with biological targets. The aryl group often engages in hydrophobic or van der Waals interactions within the binding pocket of a receptor or enzyme.

The Methyl Group at the meta-Position: The placement of the methyl group on the 3-position of the phenyl ring is specific. This substituent can influence the molecule's electronic properties and steric profile, potentially enhancing binding affinity or selectivity for a particular target compared to unsubstituted or differently substituted analogs.

A hypothetical pharmacophore model for 3-(3-Methylphenyl)pyrrolidin-2-one would likely include a hydrogen bond acceptor feature (the carbonyl oxygen), a hydrophobic aromatic feature (the phenyl ring), and a specific steric/hydrophobic feature represented by the meta-methyl group.

Systematic Impact of Substituent Variations on Biological Potency, Selectivity, and Efficacy

Systematic studies on the impact of substituent variations specifically for 3-(3-Methylphenyl)pyrrolidin-2-one are limited. However, research on broader classes of 3-aryl-pyrrolidin-2-ones allows for some inferences on how modifications might affect biological activity.

Table 1: Postulated Effects of Substituent Variations on the Biological Activity of 3-Aryl-Pyrrolidin-2-ones

| Position of Variation | Type of Substituent | Postulated Effect on Activity | Rationale |

| Phenyl Ring (meta-position) | Electron-withdrawing group (e.g., -Cl, -CF₃) | May increase or decrease potency depending on the target. | Alters the electronic nature of the aromatic ring, potentially affecting π-π stacking or other electronic interactions with the target. |

| Electron-donating group (e.g., -OCH₃) | Could enhance activity by increasing electron density. | May improve hydrogen bonding capabilities or other electronic interactions. | |

| Bulkier alkyl groups (e.g., -ethyl, -isopropyl) | May decrease activity due to steric hindrance. | A larger group might prevent optimal binding within a constrained pocket. | |

| Pyrrolidin-2-one Ring (N1-position) | Alkyl or Aryl substitution | Can significantly alter the compound's properties and activity. | N-substitution can change solubility, metabolic stability, and introduce new interaction points with the target. |

| Pyrrolidin-2-one Ring (other positions) | Additional substituents | Could modulate activity and selectivity. | Further functionalization can be used to fine-tune the compound's properties and explore additional binding interactions. |

It is crucial to note that these are generalized predictions, and the actual effect of any substitution would be highly dependent on the specific biological target being investigated. For 3-(3-Methylphenyl)pyrrolidin-2-one, the meta-methyl group provides a balance of lipophilicity and size that may be optimal for a particular target.

Conformational Analysis and its Influence on Ligand-Target Recognition and Biological Activity

The three-dimensional conformation of 3-(3-Methylphenyl)pyrrolidin-2-one is critical for its interaction with biological targets. The pyrrolidin-2-one ring is not planar and can adopt different envelope or twist conformations. The relative orientation of the 3-methylphenyl group with respect to the lactam ring is also a key conformational parameter.

The preferred conformation will be the one that minimizes steric strain and allows for the most favorable interactions with the target's binding site. The torsional angle between the pyrrolidin-2-one ring and the phenyl ring is a particularly important factor. The presence of the meta-methyl group can influence this preferred conformation, potentially locking the molecule into a bioactive conformation that enhances its affinity for a specific target.

Computational modeling and techniques like X-ray crystallography and NMR spectroscopy are essential tools for studying the conformational preferences of such molecules and understanding how these conformations relate to their biological activity. Without specific studies on 3-(3-Methylphenyl)pyrrolidin-2-one, it is hypothesized that its active conformation would position the key pharmacophoric features in a precise spatial arrangement to complement the binding site of its biological target.

Rational Design, Synthesis, and Biological Evaluation of Novel Analogues and Derivatives for SAR Exploration

The rational design of novel analogs of 3-(3-Methylphenyl)pyrrolidin-2-one would be guided by the hypothesized pharmacophore and an understanding of the SAR of related compounds. The goal of such a program would be to systematically probe the chemical space around the parent molecule to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Proposed Strategies for the Rational Design of 3-(3-Methylphenyl)pyrrolidin-2-one Analogs

| Design Strategy | Rationale | Example Modification |

| Phenyl Ring Modification | To explore the impact of electronics and sterics on activity. | Introduction of different substituents (e.g., halogens, methoxy groups) at various positions on the phenyl ring. |

| Pyrrolidin-2-one N1-Substitution | To improve physicochemical properties and introduce new binding interactions. | Synthesis of a series of N-alkyl and N-aryl derivatives. |

| Bioisosteric Replacement | To modulate activity and properties by replacing functional groups with others that have similar steric and electronic characteristics. | Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene). |

| Conformational Restriction | To lock the molecule into a potentially more active conformation. | Introduction of additional ring systems or bulky groups to restrict bond rotation. |

Computational and Theoretical Investigations of 3 3 Methylphenyl Pyrrolidin 2 One

Molecular Docking, Scoring Function Validation, and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In drug discovery, it is routinely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For 3-(3-Methylphenyl)pyrrolidin-2-one, molecular docking could be employed to screen for potential biological targets. By docking the compound against a library of protein structures, researchers can identify proteins with which it is likely to interact, thus suggesting potential therapeutic applications. For instance, studies on similar pyrrolidin-2-one derivatives have successfully used molecular docking to predict their binding to enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.govresearchgate.net In such studies, the pyrrolidin-2-one core often forms key hydrogen bonds with the protein, while the phenyl group engages in hydrophobic interactions. mdpi.com

Scoring Function Validation: The accuracy of molecular docking is heavily dependent on the scoring function used to rank the different binding poses. These functions estimate the binding free energy. To ensure reliable results, it is crucial to validate the scoring function for the specific target protein. This is often done by redocking a known ligand (a process sometimes referred to as "cross-docking" if the ligand is from a different crystal structure of the same protein) and assessing how well the docking program can reproduce the experimentally observed binding mode. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is a common metric for this validation.

Ligand-Target Interaction Prediction: Once validated, molecular docking can provide detailed insights into the specific interactions between 3-(3-Methylphenyl)pyrrolidin-2-one and its potential target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The 3-methylphenyl group, for example, could fit into a hydrophobic pocket of a binding site, while the carbonyl group of the pyrrolidin-2-one ring is a likely hydrogen bond acceptor. Understanding these interactions at an atomic level is critical for structure-based drug design and for optimizing the potency and selectivity of lead compounds. researchgate.netmdpi.com

Table 1: Illustrative Molecular Docking Results for 3-(3-Methylphenyl)pyrrolidin-2-one with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

| Key Predicted Interactions | |

| Hydrogen Bonds | Carbonyl oxygen with Lysine backbone NH |

| Pyrrolidine (B122466) NH with Aspartate side chain | |

| Hydrophobic Interactions | 3-Methylphenyl group with a hydrophobic pocket formed by Leucine, Valine, and Isoleucine residues |

| Pi-Stacking | Phenyl ring with a Phenylalanine side chain |

Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used for this purpose. arabjchem.org

For 3-(3-Methylphenyl)pyrrolidin-2-one, quantum chemical calculations can be used to determine a variety of properties:

Electronic Structure: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. arabjchem.org The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index. These descriptors help in understanding how the molecule will interact with other chemical species, including biological targets.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic properties like infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govdocumentsdelivered.com These predictions can be compared with experimental spectra to confirm the structure of the synthesized compound.

Studies on related pyrrolidinone derivatives have utilized quantum chemical calculations to understand their structure-activity relationships. nih.govresearchgate.net For example, the calculated electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic interactions with a protein.

Table 2: Illustrative Quantum Chemical Properties of 3-(3-Methylphenyl)pyrrolidin-2-one (Calculated using DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| Energy of HOMO (eV) | -6.2 |

| Energy of LUMO (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 3.5 |

| Electron Affinity (eV) | 1.1 |

| Ionization Potential (eV) | 7.3 |

Molecular Dynamics Simulations for Conformational Landscapes, Binding Thermodynamics, and Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides insights into the dynamic nature of biological systems, which is often missed by static methods like molecular docking. mdpi.com

For 3-(3-Methylphenyl)pyrrolidin-2-one, MD simulations can be applied to:

Explore Conformational Landscapes: The molecule can adopt various conformations in solution. MD simulations can map out the energetically favorable conformations and the transitions between them. This is important because the bioactive conformation (the conformation the molecule adopts when it binds to its target) may not be the lowest energy conformation in solution.

Study Binding Thermodynamics: By running long-time MD simulations of the ligand-protein complex, it is possible to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are often used for this purpose.

Analyze Dynamic Ligand-Target Interactions: MD simulations can reveal how the ligand and protein interact and adapt to each other over time. nih.gov This can include the stability of hydrogen bonds, the flexibility of certain parts of the protein upon ligand binding, and the role of water molecules in mediating the interaction. Research on similar pyrrolidin-2-one derivatives has used MD simulations to confirm the stability of the docked poses and to understand the dynamic behavior of the ligand in the active site. nih.govresearchgate.net

Table 3: Illustrative Results from a 100 ns Molecular Dynamics Simulation of 3-(3-Methylphenyl)pyrrolidin-2-one in Complex with a Hypothetical Target

| Parameter | Observation |

| RMSD of Ligand | Stable throughout the simulation, with an average RMSD of 1.5 Å from the initial docked pose. |

| RMSF of Protein Active Site Residues | Low fluctuations, indicating a stable binding pocket. |

| Key Interaction Stability | The hydrogen bond between the carbonyl oxygen and the Lysine backbone was maintained for over 90% of the simulation time. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol |

De Novo Drug Design and Scaffold Hopping Strategies Leveraging the 3-(3-Methylphenyl)pyrrolidin-2-one Core

De novo drug design involves the creation of novel molecular structures with desired properties, often with the aid of computational tools. Scaffold hopping is a strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent compound by modifying its core structure, or scaffold. mdpi.comnih.govresearchgate.net

The 3-phenylpyrrolidin-2-one (B1266326) core of 3-(3-Methylphenyl)pyrrolidin-2-one can serve as a starting point for both de novo design and scaffold hopping.

De Novo Design: Using the 3-(3-Methylphenyl)pyrrolidin-2-one structure as a fragment, computational programs can build new molecules by adding functional groups or linking it to other fragments. youtube.com The goal is to design new compounds with improved potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: The pyrrolidin-2-one ring can be replaced by other cyclic structures (bioisosteres) that maintain a similar spatial arrangement of the key interacting groups. dundee.ac.uk This can lead to the discovery of new chemical series with potentially better drug-like properties or novel intellectual property. For instance, the pyrrolidin-2-one scaffold could be replaced with other lactams or heterocyclic rings. preprints.org

Table 4: Illustrative Examples of Scaffold Hopping from the 3-Phenylpyrrolidin-2-one Scaffold

| Original Scaffold | Hopped Scaffold | Rationale for Hopping |

| Pyrrolidin-2-one | Oxazolidin-2-one | Introduce an oxygen atom to potentially form new hydrogen bonds and alter solubility. |

| Pyrrolidin-2-one | Thiazolidin-2-one | Introduce a sulfur atom to explore different hydrophobic interactions and metabolic stability. |

| Phenyl | Pyridyl | Introduce a nitrogen atom to improve solubility and potentially form a hydrogen bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To build a QSAR model for derivatives of 3-(3-Methylphenyl)pyrrolidin-2-one, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds. scispace.com

A QSAR study on related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives has shown that their antiarrhythmic activity is dependent on specific molecular descriptors. nih.govresearchgate.net Similarly, a QSAR model for 3-(3-Methylphenyl)pyrrolidin-2-one analogs could reveal which structural features are important for a particular biological activity and guide the design of more potent compounds.

Table 5: Illustrative 2D-QSAR Equation for a Hypothetical Series of 3-Arylpyrrolidin-2-one Derivatives

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + 2.1

n = 30 (number of compounds in the training set)

R² = 0.85 (coefficient of determination)

Q² = 0.75 (cross-validated R²)

This illustrative equation suggests that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

Preclinical Pharmacological and Efficacy Research of 3 3 Methylphenyl Pyrrolidin 2 One

In Vitro Efficacy Assessments in Physiologically Relevant Biological Systems and Cell Lines

No published studies were identified that have evaluated the in vitro efficacy of 3-(3-Methylphenyl)pyrrolidin-2-one in any physiologically relevant biological systems or cell lines.

Such studies are fundamental in early-stage drug discovery to determine a compound's biological activity, mechanism of action, and potential therapeutic utility. nih.gov This typically involves assays to measure the compound's interaction with specific molecular targets, such as enzymes or receptors, and to assess its effects on cellular processes in various cell-based models.

In Vivo Proof-of-Concept Studies and Target Engagement Validation in Preclinical Animal Models

There is no available data from in vivo proof-of-concept studies or target engagement validation for 3-(3-Methylphenyl)pyrrolidin-2-one in any preclinical animal models.

These studies are critical for demonstrating that the in vitro activity of a compound translates to a measurable physiological effect in a living organism. nih.gov They help to establish a potential therapeutic window and provide initial evidence of efficacy in models of disease.

Research into ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicological Mechanisms) in Preclinical Models

No specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies for 3-(3-Methylphenyl)pyrrolidin-2-one have been published. The characterization of ADMET properties is a crucial component of preclinical research, as it helps to predict a drug candidate's pharmacokinetic profile and potential for toxicity. nih.gov

Studies on Distribution Patterns and Tissue Accumulation in Preclinical Systems

No data is available regarding the distribution patterns or potential for tissue accumulation of 3-(3-Methylphenyl)pyrrolidin-2-one in preclinical models. Distribution studies are essential to understand where a compound travels in the body and whether it reaches its intended target tissue at sufficient concentrations.

Investigation of Metabolic Pathways, Enzyme Kinetics, and Metabolite Identification

The metabolic pathways of 3-(3-Methylphenyl)pyrrolidin-2-one have not been elucidated in any published studies. Metabolism research is key to identifying the enzymes responsible for breaking down the compound and characterizing the resulting metabolites. researchgate.netwikipedia.org For other compounds containing a pyrrolidone ring, metabolic pathways can include oxidation of the ring system. researchgate.net For instance, studies on N-methyl-2-pyrrolidone have identified metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone. nih.gov However, it is important to note that the specific metabolic fate of 3-(3-Methylphenyl)pyrrolidin-2-one remains unknown.

Elucidation of Excretion Mechanisms and Routes of Elimination

There is no available information on the mechanisms and routes of elimination for 3-(3-Methylphenyl)pyrrolidin-2-one. Excretion studies determine how a compound and its metabolites are removed from the body, which is a critical factor in determining dosing regimens and understanding potential drug-drug interactions. nih.gov

Mechanistic Research into Preclinical Toxicological Responses and Pathways of Cellular Stress

Comprehensive searches of publicly available scientific literature and toxicological databases have yielded no specific studies detailing the mechanistic research into preclinical toxicological responses or the pathways of cellular stress associated with 3-(3-Methylphenyl)pyrrolidin-2-one. While research exists on the broader class of pyrrolidinone and pyrrolone derivatives, which outlines various biological activities such as antioxidant and anti-inflammatory effects, this information is not specific to 3-(3-Methylphenyl)pyrrolidin-2-one. nih.govorientjchem.org

Due to the absence of targeted research on this particular compound, there is no data available to construct a detailed analysis of its toxicological mechanisms or its impact on cellular stress pathways. Further investigation would be required to elucidate these aspects.

Advanced Research Methodologies and Analytical Techniques Applied to 3 3 Methylphenyl Pyrrolidin 2 One

High-Resolution Spectroscopic and Spectrometric Techniques for Structural Elucidation and Complex Characterization

The precise chemical structure and characteristics of 3-(3-Methylphenyl)pyrrolidin-2-one and its analogues are determined using a suite of high-resolution spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the structure of pyrrolidinone derivatives. mdpi.comontosight.ai Both ¹H and ¹³C NMR spectra are instrumental in identifying the arrangement of protons and carbon atoms within the molecule. mdpi.commdpi.com For instance, in related compounds, the signals in the aromatic region of the ¹H NMR spectrum can confirm the substitution pattern on the phenyl ring, while the signals corresponding to the pyrrolidinone ring provide information about its conformation. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HR-MS) is employed to accurately determine the molecular weight and elemental composition of the compound. mdpi.comresearchgate.net Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry to generate ions for analysis. mdpi.com The precise mass measurement provided by HR-MS is a critical step in the unambiguous identification of the compound.

Infrared (IR) spectroscopy is another valuable tool for characterizing functional groups present in the molecule. mdpi.comresearchgate.net The IR spectrum will exhibit characteristic absorption bands corresponding to the carbonyl group of the lactam ring and the aromatic C-H bonds, further confirming the compound's identity. Additionally, UV-Visible spectroscopy can be used to study the electronic transitions within the molecule. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Target-Ligand Complex Structures

To understand how 3-(3-Methylphenyl)pyrrolidin-2-one might interact with biological targets, determining the three-dimensional structure of the compound, ideally in complex with a target protein, is essential. X-ray crystallography is a powerful technique for achieving this at an atomic level. mdpi.comresearchgate.net

While there are no specific public reports on the use of cryo-electron microscopy (cryo-EM) for 3-(3-Methylphenyl)pyrrolidin-2-one, this technique is becoming increasingly important for determining the structure of large protein complexes, and could be a valuable tool for studying its interactions with macromolecular targets in the future.

Development and Validation of High-Throughput Screening (HTS) Assays for Activity Profiling

High-throughput screening (HTS) is a key technology in drug discovery for rapidly assessing the biological activity of large numbers of compounds. assaygenie.comnih.gov While specific HTS campaigns targeting 3-(3-Methylphenyl)pyrrolidin-2-one are not publicly detailed, the methodologies are broadly applicable. HTS assays are typically performed in 96-well or 384-well plates, allowing for the simultaneous testing of many compounds. assaygenie.com

A variety of assay formats can be employed, including:

Biochemical assays: These assays measure the effect of a compound on the activity of a purified enzyme or receptor. upenn.edu

Cell-based assays: These assays use living cells to assess the effect of a compound on a cellular process or pathway. upenn.edu

The data from HTS assays helps to identify "hits"—compounds that show activity in a particular assay. nih.gov These hits can then be further investigated to confirm their activity and determine their potency. The robustness of HTS assays is often evaluated using statistical parameters like the Z'-factor to ensure the quality and reliability of the screening data. nih.gov

Sophisticated Bioanalytical Methodologies for Detection, Quantification, and Pharmacokinetic Profiling in Biological Matrices

To understand the fate of 3-(3-Methylphenyl)pyrrolidin-2-one in a biological system, sensitive and specific bioanalytical methods are required for its detection and quantification in complex biological matrices such as plasma, serum, or tissue. assaygenie.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. researchgate.netlatamjpharm.org A validated LC-MS/MS method would allow for the determination of the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). The validation of such methods involves assessing parameters like linearity, accuracy, precision, and stability to ensure reliable results. researchgate.net

Neuropharmacological studies on related synthetic cathinones containing a pyrrolidine (B122466) ring have utilized methods to assess locomotor activity, which is an indirect measure of the compound's effect on the central nervous system. d-nb.info These studies are crucial for understanding the potential in vivo effects of the compound.

Future Perspectives, Challenges, and Research Opportunities for 3 3 Methylphenyl Pyrrolidin 2 One

Exploration of Uncharted Biological Targets and Novel Mechanistic Pathways

The pyrrolidinone core is known to interact with a diverse range of biological targets, leading to activities such as anticonvulsant, anticancer, and anti-inflammatory effects. researchgate.net However, for many specific derivatives like 3-(3-Methylphenyl)pyrrolidin-2-one, the full spectrum of biological interactions remains largely uncharacterized.

Future research should prioritize broad-based biological screening to uncover novel targets. Phenotypic screening, where compounds are tested in cell- or organism-based models without a preconceived target, could reveal unexpected therapeutic applications. Subsequently, target deconvolution techniques, such as chemical proteomics and thermal shift assays, can identify the specific molecular partners responsible for the observed phenotype.

Furthermore, exploring novel mechanistic pathways is crucial. For instance, some pyrrolidinone derivatives have been found to act as non-β-lactam inhibitors of Penicillin Binding Proteins (PBPs) in bacteria like Pseudomonas aeruginosa, suggesting a new mode of antibacterial action. nih.gov Investigations could determine if 3-(3-Methylphenyl)pyrrolidin-2-one or its analogs share this capability. Other research has pointed to pyrrolidin-2,5-diones interacting with voltage-gated sodium and calcium channels in the central nervous system, a pathway that could be relevant for this compound class. nih.gov Similarly, the potential for these compounds to inhibit bacterial DNA gyrase and topoisomerase IV presents another avenue for antibacterial drug discovery. frontiersin.orgnih.gov

Strategic Approaches for Scaffold Diversification, Lead Optimization, and Potency Enhancement

The structure of 3-(3-Methylphenyl)pyrrolidin-2-one is ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Strategic diversification of the scaffold is key to unlocking its full therapeutic potential. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring is advantageous for exploring three-dimensional pharmacophore space, which can lead to improved target binding and selectivity. nih.govnih.gov

Lead optimization efforts should focus on several key areas:

Stereochemistry: The C3 position is a chiral center. Synthesizing and evaluating individual enantiomers is critical, as different stereoisomers can exhibit vastly different biological activities and binding modes. nih.gov For example, studies on other pyrrolidines have shown that stereochemistry can determine whether a compound acts as an estrogen receptor antagonist or influences selectivity for protein kinase isoforms. nih.gov

Aromatic Substitution: The 3-methylphenyl group can be modified in numerous ways. Altering the position of the methyl group (to ortho or para), or replacing it with other substituents (e.g., halogens, electron-donating/withdrawing groups), can significantly impact electronic properties and binding interactions. nih.gov

Pyrrolidinone Ring Modification: The lactam nitrogen provides a handle for introducing a variety of substituents, which can modulate solubility, cell permeability, and target engagement. rdd.edu.iq Additionally, modifications at other positions on the pyrrolidinone ring could be explored to fine-tune activity. nih.gov

A systematic approach to structure-activity relationship (SAR) studies, guided by medicinal chemistry principles, will be essential. nih.gov

Table 1: Potential Scaffold Diversification Strategies for 3-(3-Methylphenyl)pyrrolidin-2-one

| Modification Site | Example Modifications | Potential Impact |

| C3-Aryl Ring | Change methyl position (ortho, para); Add halogens (F, Cl, Br); Add methoxy, trifluoromethyl, or cyano groups. | Modulate electronic and steric properties to enhance target binding and selectivity. nih.gov |

| N1-Pyrrolidinone | Add alkyl chains, benzyl (B1604629) groups, or more complex heterocyclic moieties. | Improve solubility, metabolic stability, and cell permeability; introduce new vector groups for target interaction. rdd.edu.iq |

| C3-Position | Synthesize and separate (R) and (S) enantiomers. | Determine the optimal stereochemistry for biological activity and reduce potential off-target effects. nih.gov |

| Pyrrolidinone Core | Introduce substituents at C4 or C5; create pyrrolidine-2,5-diones. | Alter the core scaffold geometry and hydrogen bonding patterns to explore new target classes. nih.govnih.gov |

Integration of Artificial Intelligence, Machine Learning, and Cheminformatics in Compound Research

Modern drug discovery is increasingly driven by computational tools that can accelerate timelines and reduce costs. mednexus.orgmdpi.com For a compound like 3-(3-Methylphenyl)pyrrolidin-2-one, these technologies offer powerful avenues for exploration.

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML algorithms can be trained on large datasets of known compounds and their biological activities to predict the properties of new, virtual molecules. nih.gov This includes predicting target binding affinity, physicochemical properties (solubility, permeability), and potential toxicity. nih.gov Generative models can design novel pyrrolidinone derivatives de novo that are optimized for specific targets or desired properties. mednexus.org These computational approaches can prioritize which derivatives to synthesize, saving significant time and resources. digitellinc.com

Cheminformatics: Cheminformatics tools can be used to analyze vast chemical libraries and identify compounds with structural similarity to the 3-(3-Methylphenyl)pyrrolidin-2-one scaffold. mdpi.com Self-organizing maps and other visualization techniques can map the "chemical space" around this core structure, highlighting unexplored areas with high potential for biological activity. mdpi.com Virtual screening of these libraries against predicted protein target structures can rapidly identify initial hit compounds for further experimental validation. nih.gov

Overcoming Research Challenges and Defining Future Directions in Pyrrolidin-2-one-Based Chemical Biology

Despite the promise, several challenges must be addressed to advance the study of 3-(3-Methylphenyl)pyrrolidin-2-one and related compounds.

Challenges:

Stereoselective Synthesis: Developing efficient and scalable methods for synthesizing enantiomerically pure versions of 3-substituted pyrrolidinones is a primary hurdle. mdpi.com While methods exist, they often require complex starting materials or multiple steps. organic-chemistry.org

Target Identification and Validation: For compounds identified through phenotypic screening, definitively identifying the molecular target can be a complex and resource-intensive process.

Predictive Model Accuracy: The predictive power of AI/ML models is entirely dependent on the quality and quantity of the training data. mdpi.com For less-studied scaffolds, a lack of robust data can limit the accuracy of these predictions.

Future Directions: The future of research on this compound class lies at the intersection of synthetic chemistry, pharmacology, and computational science. The immediate goals should be to establish a clear biological profile for 3-(3-Methylphenyl)pyrrolidin-2-one through broad screening. Guided by these initial findings and powered by AI-driven predictions, a focused campaign of scaffold diversification can be launched to synthesize second-generation compounds with enhanced potency and specificity. pharm.ai Long-term efforts should aim to fully elucidate the mechanisms of action for the most promising derivatives and explore their therapeutic potential in relevant preclinical disease models. Collaboration between synthetic chemists, biologists, and computational scientists will be crucial for transforming this promising scaffold into next-generation therapeutics. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.